7-Bromo-3-ethylquinoline

Antiplasmodial SAR halogen substitution

7-Bromo-3-ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₁H₁₀BrN and a molecular weight of 236.11 g/mol. It features a bromine atom at the 7‑position of the quinoline core and an ethyl substituent at the 3‑position, a substitution pattern that combines a reactive aryl halide handle for palladium‑catalyzed cross‑coupling reactions with the steric and lipophilic modulation conferred by the ethyl group.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Cat. No. B8768082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-ethylquinoline
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCCC1=CN=C2C=C(C=CC2=C1)Br
InChIInChI=1S/C11H10BrN/c1-2-8-5-9-3-4-10(12)6-11(9)13-7-8/h3-7H,2H2,1H3
InChIKeyHBVDDHQDFIPZFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-ethylquinoline (CAS 695185-62-7): A Regiospecifically Functionalized Quinoline Scaffold for Cross-Coupling and Drug Discovery Intermediates


7-Bromo-3-ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₁H₁₀BrN and a molecular weight of 236.11 g/mol . It features a bromine atom at the 7‑position of the quinoline core and an ethyl substituent at the 3‑position, a substitution pattern that combines a reactive aryl halide handle for palladium‑catalyzed cross‑coupling reactions with the steric and lipophilic modulation conferred by the ethyl group . The compound is commercially available at purities of 95‑98% (NLT) from multiple suppliers, positioning it as a readily accessible building block for medicinal chemistry and chemical biology programs .

Why 7‑Bromo‑3‑ethylquinoline Cannot Be Replaced by Other Bromo‑ethylquinoline Regioisomers or Alternative 7‑Halogen Analogs


Within the C₁₁H₁₀BrN isomer space, the position of the bromine atom (C‑5, C‑6, C‑7, or C‑8) and the ethyl group profoundly alters both chemical reactivity and biological recognition. Regioisomeric bromo‑ethylquinolines exhibit divergent cross‑coupling efficiencies under identical Suzuki–Miyaura conditions, with the 7‑bromo isomer demonstrating distinct reactivity compared to 2‑, 3‑, 4‑, 5‑, 6‑, and 8‑bromoquinolines [1]. In biological contexts, class‑level structure–activity relationship (SAR) evidence from 7‑substituted 4‑aminoquinolines demonstrates that halogen identity at the 7‑position is a binary determinant of antiplasmodial potency: 7‑bromo and 7‑iodo analogs retain full activity, whereas 7‑fluoro and 7‑trifluoromethyl substitutions cause substantial potency loss (IC₅₀ shift from 3‑12 nM to 15‑500 nM) [2]. Furthermore, antiviral ALLINI SAR shows that bromine placement at C‑6 versus C‑8 yields differential susceptibility to drug‑resistant viral mutants [3]. These findings collectively underscore that neither regioisomer interchange nor halogen swapping can be assumed without quantitative experimental verification, making the specific 7‑bromo‑3‑ethyl pattern a non‑fungible entity for structure‑driven procurement.

Quantitative Differentiation Evidence: 7‑Bromo‑3‑ethylquinoline Versus Closest Analogs and In‑Class Alternatives


7‑Bromo Retains Full Antiplasmodial Potency Equivalent to 7‑Chloro, Whereas 7‑Fluoro and 7‑CF₃ Suffer 5‑ to 40‑Fold Losses

In a systematic SAR study of 7‑substituted 4‑aminoquinolines (AQs), 7‑bromo‑AQs bearing diaminoalkane side chains displayed IC₅₀ values of 3–12 nM against both chloroquine‑susceptible and chloroquine‑resistant Plasmodium falciparum, statistically indistinguishable from the corresponding 7‑chloro‑AQs (also 3–12 nM). In sharp contrast, 7‑fluoro‑AQs were 5‑ to 10‑fold less active against susceptible strains (IC₅₀ 15–50 nM) and 6‑ to 40‑fold less active against resistant strains (IC₅₀ 18–500 nM). 7‑Trifluoromethyl‑AQs showed similar potency erosion [1]. This demonstrates that bromine at the 7‑position is functionally bioisosteric with chlorine for antiplasmodial activity, whereas smaller (F) or bulkier (CF₃) halogens are not.

Antiplasmodial SAR halogen substitution

Bromine at C‑7 Provides a Reactive Handle for Suzuki–Miyaura Cross‑Coupling with Well‑Characterized Regiochemical Outcomes

A comprehensive reactivity mapping study subjected all eight monobromoquinoline regioisomers (2‑bromo through 8‑bromoquinoline) to identical Suzuki–Miyaura cross‑coupling conditions with 2‑aminophenylboronic acid hydrochloride using Pd(PPh₃)₄ catalysis. The 7‑bromoquinoline isomer produced the desired biaryl product in good yield, and subsequent Pd‑catalyzed C–H activation/ C–N bond formation proceeded with distinct efficiency depending on the bromine attachment point [1]. Related studies on 7‑bromo‑3‑ethyl‑2‑methoxyquinoline report Suzuki–Miyaura coupling yields of 62–78% depending on the brominating agent and solvent system employed . This establishes that the C‑7 bromine is competent for iterative cross‑coupling diversification, a key requirement for library synthesis.

Cross-coupling Suzuki-Miyaura regioselectivity

Regioisomeric Bromine Placement (C‑6 vs C‑7 vs C‑8) Determines Antiviral Activity Retention Against Drug‑Resistant HIV‑1 Integrase Mutants

A 2022 study on multi‑substituted quinoline‑based ALLINIs (allosteric HIV‑1 integrase inhibitors) directly compared the antiviral consequences of bromine substitution at the 6‑position versus the 8‑position. Both 6‑bromo and 8‑bromo analogs conferred enhanced antiviral properties relative to the non‑brominated parent. However, when tested against the ALLINI‑resistant IN A128T mutant virus, the 6‑bromo analog suffered a significant loss of potency, whereas the 8‑bromo analog retained full effectiveness [1]. Although the 7‑bromo‑3‑ethyl substitution pattern was not explicitly tested in that study, the data establish a clear precedent that bromine regioisomerism on the quinoline core is not functionally interchangeable and can be the difference between retained activity and complete resistance susceptibility.

Antiviral HIV-1 integrase drug resistance

7‑Bromo‑3‑ethylquinoline Occupies a Distinct Physicochemical Space Versus 6‑Bromo‑ and 8‑Bromo‑ethylquinoline Regioisomers

The three regioisomeric bromo‑ethylquinolines sharing the molecular formula C₁₁H₁₀BrN (Mᵣ = 236.11) are expected to exhibit different chromatographic retention and lipophilicity based on the electronic environment of the bromine substituent. The 7‑bromoquinoline parent scaffold has a reported LogP (XLogP3) of 2.9–3.0 . Introduction of the ethyl group at C‑3 further modulates lipophilicity and steric profile . NIST‑compiled thermophysical data are available for 6‑bromo‑8‑ethylquinoline (a regioisomer with bromine and ethyl on the same benzene ring), providing a comparator for boiling point, critical temperature, and density predictions [1]. The 7‑bromo‑3‑ethyl substitution pattern places the electron‑withdrawing bromine para to the quinoline nitrogen on the benzo ring, a distinct electronic configuration relative to 6‑bromo‑3‑ethyl (meta to N) or 5‑bromo‑3‑ethyl (ortho to N on benzo ring), which influences both spectroscopic signatures and reactivity in electrophilic substitution.

Physicochemical properties regioisomer comparison lipophilicity

Bromo‑Substituted Quinolines Are Established Intermediates for HCV Protease Inhibitor Synthesis, with 7‑Bromo‑3‑ethylquinoline Structurally Aligned to the Patent‑Disclosed Scaffold

United States Patent US8633320 (Boehringer Ingelheim) discloses methods for preparing bromo‑substituted quinolines of formula (I), where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, as key intermediates for constructing agents targeting hepatitis C viral (HCV) infections [1]. The generic formula encompasses the 7‑bromo‑3‑ethylquinoline architecture (bromine on the benzo ring, alkyl substituent at C‑3). The patent teaches that rapid access to bromo‑substituted quinolines is achieved via a 2,4‑dichloro‑7‑alkoxy quinoline intermediate followed by bromination, establishing a scalable synthetic route with industrial precedence [2]. In contrast, the alternative 7‑chloro‑3‑ethylquinoline scaffold has been explored primarily as a hypnotic/sedative agent in distinct patent families (3‑chloroquinoline derivatives, US2001), illustrating divergent therapeutic application spaces for different 7‑halogen congeners [3].

HCV protease inhibitor synthetic intermediate

Optimal Application Scenarios for 7‑Bromo‑3‑ethylquinoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Antimalarial Lead Optimization via 7‑Position Halogen Bioisostere Strategy

Programs targeting chloroquine‑resistant P. falciparum can employ 7‑bromo‑3‑ethylquinoline as a key intermediate for constructing 4‑aminoquinoline analogs with diaminoalkane side chains. The class‑level SAR evidence demonstrates that 7‑bromo‑AQs achieve IC₅₀ values of 3–12 nM against both susceptible and resistant strains, matching the potency of the clinically precedented 7‑chloro scaffold [1]. The ethyl group at C‑3 provides a handle for further functionalization or lipophilic tuning without perturbing the halogen‑dependent antiplasmodial pharmacophore. Procuring the 7‑bromo rather than 7‑fluoro or 7‑CF₃ starting material avoids the documented 5‑ to 40‑fold potency penalty [1].

Synthetic Chemistry: Diversity‑Oriented Synthesis via Iterative Suzuki–Miyaura Cross‑Coupling

The 7‑bromo substituent on 7‑bromo‑3‑ethylquinoline serves as a competent leaving group for palladium‑catalyzed cross‑coupling, as validated by the comprehensive quinoline reactivity mapping study [2]. Reported coupling yields of 62–78% for related 7‑bromo‑3‑ethyl‑2‑methoxyquinoline under standard Suzuki conditions support its use in library synthesis workflows. The ethyl group at C‑3 remains untouched during cross‑coupling, enabling sequential diversification: first at C‑7 via Suzuki coupling, then at C‑2 or C‑4 through nucleophilic substitution or C–H activation. This orthogonal reactivity profile is a key differentiator from 2‑bromo or 4‑bromo regioisomers, where the bromine is on the electronically deactivated pyridine ring.

Antiviral Drug Discovery: ALLINI‑Type HIV‑1 Integrase Inhibitor Scaffold Exploration

The HIV‑1 integrase allosteric inhibitor (ALLINI) study established that bromine position on the quinoline core is a critical determinant of activity retention against drug‑resistant viral mutants [3]. While 6‑bromo analogs lost potency against the IN A128T mutant, 8‑bromo analogs retained full effectiveness. The 7‑bromo‑3‑ethyl substitution pattern occupies a distinct regioisomeric space that has not been exhaustively profiled in the ALLINI context, representing a genuine opportunity for novel IP generation. Procuring 7‑bromo‑3‑ethylquinoline rather than the more commonly studied 6‑bromo or 8‑bromo congeners may yield inhibitors with differentiated resistance profiles.

Process Chemistry: HCV Protease Inhibitor Intermediate Manufacturing

Patent US8633320 explicitly claims bromo‑substituted quinolines with alkyl substitution at C‑3 as intermediates for HCV therapeutics [4]. The patent teaches a scalable route via 2,4‑dichloro‑7‑alkoxy quinoline intermediates, providing industrial precedent for kilogram‑scale synthesis. For CROs and pharmaceutical development groups engaged in HCV drug discovery, sourcing 7‑bromo‑3‑ethylquinoline aligns directly with the patent‑protected synthetic pathway, whereas alternative regioisomers or 7‑chloro analogs fall outside the claimed intermediate scope for this therapeutic indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-ethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.